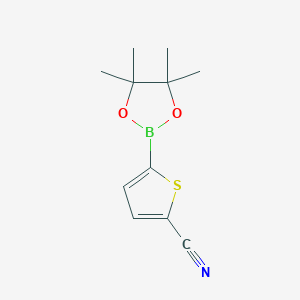

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

説明

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a chemical compound with the molecular formula C9H11BClNO3 . It has a molecular weight of 227.45 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.45 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 227.0520511 g/mol . The topological polar surface area is 60.8 Ų, and it has 15 heavy atoms . The compound has a formal charge of 0 .科学的研究の応用

Fluorescence Quenching Studies

Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid, have been used in fluorescence quenching studies. These studies involve the interaction with aniline in alcohol environments, revealing insights into solute conformations and intermolecular interactions (Geethanjali et al., 2015).

Optical Modulation and Saccharide Recognition

Phenyl boronic acids have applications in optical modulation and saccharide recognition. For instance, they are used for attaching hydrophilic polymer backbones to hydrophobic graphene or carbon nanotube surfaces, leading to quenching of near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).

Room-Temperature Phosphorescent and Mechanoluminescent Materials

Cyclic esterification of aryl boronic acids, like 4-(carbazol-9-yl)phenylboronic acid, is a method to create organic room-temperature phosphorescent and mechanoluminescent materials. This process influences molecular packing structures and intermolecular interactions, affecting optical properties (Zhang et al., 2018).

Fluorescent Sensors for Sugars and Nucleosides

Boronic acid-based fluorescent sensors are utilized for identifying sugars and nucleosides, crucial in detecting and treating diseases. The fluorescence recovery upon exposure to saccharides and nucleosides highlights the potential of these sensors in clinical applications (Elfeky, 2011).

Spectroscopic and Theoretical Studies

Spectroscopic studies, combined with density functional theory, are conducted on molecules like 4-Formyl Phenyl Boronic Acid Pinacol Ester. These studies help understand structural, spectroscopic properties, and electronic behaviors of such compounds (Tanış et al., 2018).

Sequential Fluorescence Probing

Boronic acid derivatives are used in sequential "on-off-on"-type relay fluorescence probing for ions like Fe3+ and F- ions, displaying high selectivity and sensitivity under physiological conditions. This method is applied in bioimaging to detect intracellular ions in living cells (Selvaraj et al., 2019).

Adsorption and Resource Recovery

Novel boron-adsorbing materials, like magnetic graphene oxide composites, are developed for the adsorption and recovery of boronic acids. These are useful for treating boron pollution, demonstrating significant boronate affinity, high regeneration ability, and ease of recycling (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

[3-chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYXYHGYFIBOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657216 | |

| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid | |

CAS RN |

850589-47-8 | |

| Record name | B-[3-Chloro-4-[(dimethylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)

![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)

![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)

![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)

![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)

![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)